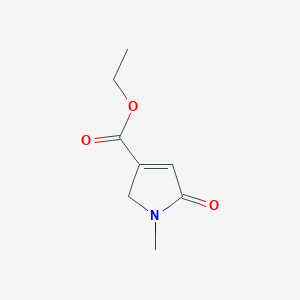
N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties
Vorbereitungsmethoden
The synthesis of N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide involves several steps. One common synthetic route starts with the preparation of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile. This intermediate is then treated with various reagents to introduce the iodoacetamide group. The reaction conditions typically involve the use of solvents like acetic acid and reagents such as maleic anhydride, acetyl chloride, and benzene sulfonyl chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The iodo group in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pyrazole derivatives with potential biological activities.
Biology: The compound is studied for its potential antimicrobial and anticancer properties. It has shown promising results in inhibiting the growth of certain bacterial and cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structural features make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby inhibiting their activity. This inhibition can lead to the disruption of essential cellular processes, resulting in the death of microbial or cancer cells. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
N-(4-Cyano-1,3-diphenyl-1H-pyrazol-5-yl)-2-iodoacetamide can be compared with other pyrazole derivatives, such as:
5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile: This compound is a precursor in the synthesis of this compound and shares similar structural features.
Pyrazolopyrimidinone: Another pyrazole derivative with potential biological activities, including antimicrobial and anticancer properties.
Pyrazolopyridine: Known for its diverse biological activities, this compound is structurally similar but has different functional groups.
The uniqueness of this compound lies in its specific structural features, such as the presence of the iodoacetamide group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
189757-40-2 |
|---|---|
Molekularformel |
C18H13IN4O |
Molekulargewicht |
428.2 g/mol |
IUPAC-Name |
N-(4-cyano-2,5-diphenylpyrazol-3-yl)-2-iodoacetamide |
InChI |
InChI=1S/C18H13IN4O/c19-11-16(24)21-18-15(12-20)17(13-7-3-1-4-8-13)22-23(18)14-9-5-2-6-10-14/h1-10H,11H2,(H,21,24) |
InChI-Schlüssel |
QDSJKOXHZMLDIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2C#N)NC(=O)CI)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid](/img/structure/B12550973.png)
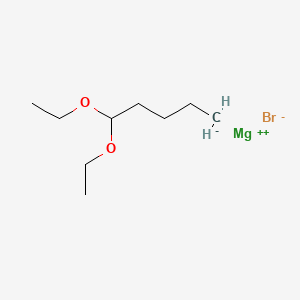
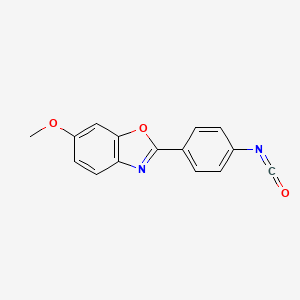
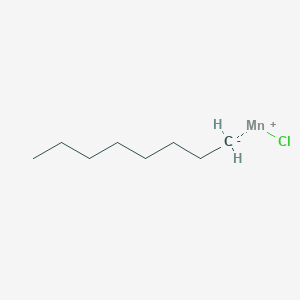
![1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]-](/img/structure/B12550987.png)
![4-[(4-{[10-(4-{[(Benzyloxy)carbonyl]oxy}phenoxy)decyl]oxy}-2-tert-butylphenoxy)carbonyl]benzoate](/img/structure/B12550998.png)
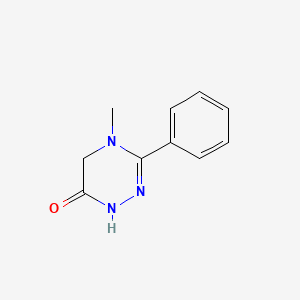
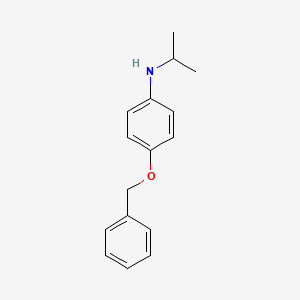
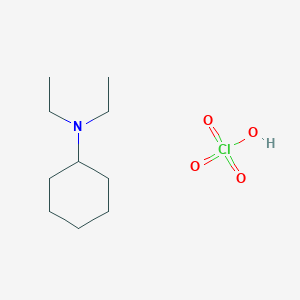
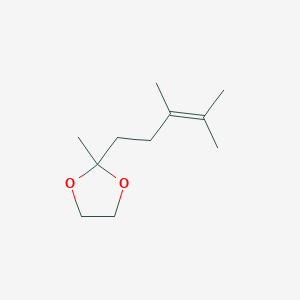
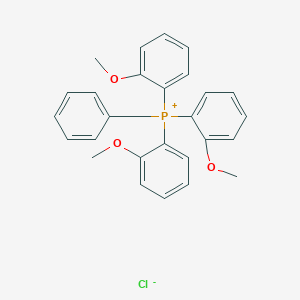
![[(4-Chlorophenyl)methyl]phosphonic dichloride](/img/structure/B12551026.png)
